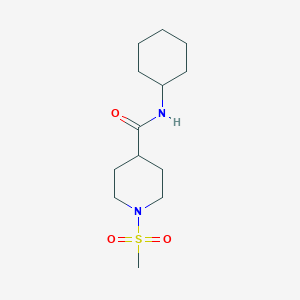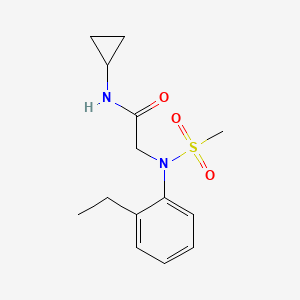
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-7930, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP-7930 belongs to the class of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of inhibitory neurotransmission and plays a crucial role in the modulation of neuronal excitability. By blocking the glycine receptor, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its anxiolytic and antipsychotic effects. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the amplitude and frequency of spontaneous inhibitory postsynaptic currents in the hippocampus, which is thought to contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for the glycine receptor, which makes it a useful tool for studying the role of the glycine receptor in various neurological disorders. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent glycine receptor antagonists that can be used to study the role of the glycine receptor in various neurological disorders. Additionally, there is a need for further investigation into the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly in the treatment of schizophrenia and neuropathic pain. Finally, there is a need for further studies to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Métodos De Síntesis
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-ethylbenzoyl chloride to form N-cyclopropyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopropyl-N-(2-ethylphenyl)-N-(methylsulfonyl)glycinamide. The final step involves the reaction of this intermediate with 1,3-dicyclohexylcarbodiimide to form N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential use in the treatment of schizophrenia and neuropathic pain.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11-6-4-5-7-13(11)16(20(2,18)19)10-14(17)15-12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARVRCNAYKCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
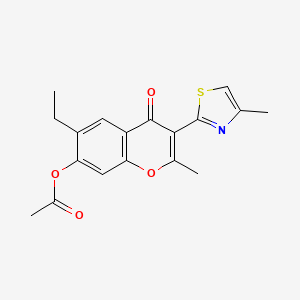
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
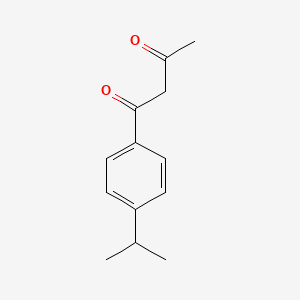
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
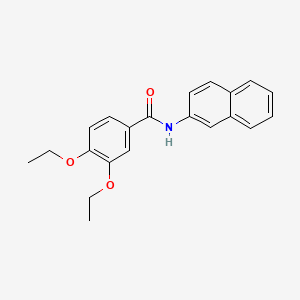
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
